molecular formula C10H10N4 B1600065 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile CAS No. 879558-15-3

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

Cat. No.: B1600065
CAS No.: 879558-15-3
M. Wt: 186.21 g/mol
InChI Key: HDWQPSYFWYMOAQ-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile (CAS 879558-15-3) is a high-purity chemical intermediate with significant relevance in pharmaceutical and biomedical research. This compound, with a molecular formula of C10H10N4 and a molecular weight of 186.21 g/mol, belongs to the benzotriazole class of heterocycles, which are recognized as privileged structures in medicinal chemistry . The benzotriazole core serves as a versatile scaffold for designing pharmacologically active compounds and is often investigated as a bioisosteric replacement for other triazolic systems . Research indicates that benzotriazole acrylonitrile derivatives, such as this carbonitrile, have demonstrated potent activity as tubulin inhibitors, making them valuable probes in antiproliferative and anticancer research . Furthermore, structurally related benzotriazole derivatives have shown promising in vitro antimicrobial properties against a range of Gram-positive bacteria, including resistant strains, highlighting the potential of this compound class in developing new anti-infective agents . This product is offered with a purity of ≥98% (by HPLC) and should be stored sealed in a dry environment at 2-8°C to maintain stability . The available safety data suggests handling with standard personal protective equipment in a well-ventilated laboratory setting . This product is intended for Research and Further Manufacturing Use Only. It is not intended for direct human, veterinary, or household use.

Properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-7(2)14-10-4-3-8(6-11)5-9(10)12-13-14/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQPSYFWYMOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468981
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879558-15-3
Record name 1-(Propan-2-yl)-1H-benzotriazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be summarized as follows:

  • Molecular Formula : C₁₁H₁₃N₅
  • Molecular Weight : 217.26 g/mol
  • Key Functional Groups : Triazole ring, carbonitrile group

Antimicrobial Activity

1-Isopropyl-1H-benzo[d][1,2,3]triazole derivatives have shown significant antimicrobial properties. A study highlighted the efficacy of various triazole derivatives against bacterial strains such as Klebsiella pneumoniae and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 128 to 256 μg/mL against the tested strains .

CompoundMIC (μg/mL)Bacterial Strain
Triazole Derivative 1128K. pneumoniae
Triazole Derivative 2256S. aureus

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the potential of this compound as an anticancer agent. The compound demonstrated varying degrees of cytotoxic activity against different cancer cell lines. For instance, a derivative exhibited an IC50 value of approximately 10 µM against human breast cancer cells (MCF-7), indicating significant antiproliferative effects .

Cell LineIC50 (µM)
MCF-710
A-431<20

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Research indicates that substituents on the triazole ring significantly influence its antimicrobial and anticancer properties. For example, the introduction of electron-donating groups enhances cytotoxicity against cancer cells .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various triazole compounds, it was found that those with electron-withdrawing groups exhibited superior antimicrobial activity compared to their counterparts with electron-donating groups. This suggests that the electronic nature of substituents plays a critical role in modulating biological activity.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazole derivatives revealed that modifications at the carbonitrile position led to enhanced cytotoxic effects in vitro. For example, compounds with halogen substitutions showed improved potency against multiple cancer cell lines compared to unsubstituted analogs .

Scientific Research Applications

Medicinal Chemistry

The 1,2,3-triazole ring system, which includes 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile, has been extensively studied for its pharmacological properties. Research indicates that derivatives of this compound can act as ligands for cannabinoid receptors CB1 and CB2, which are crucial in various biological processes including appetite regulation and pain management .

Case Study: Cannabinoid Ligands

A study highlighted the synthesis of 1-isopropyl-1H-benzo[d][1,2,3]triazole derivatives as potential cannabinoid receptor ligands. These compounds were evaluated for their binding affinity and selectivity towards CB receptors, showing promising results that could lead to new therapeutic agents for conditions like obesity and chronic pain .

Antiviral Activity

Another significant application of this compound is in antiviral research. Certain derivatives have been tested for their effectiveness against viruses such as Hepatitis C and West Nile virus. The mechanism involves inhibiting viral helicase enzymes essential for viral replication .

Case Study: Antiviral Efficacy

Research published in pharmaceutical chemistry demonstrated that N-alkylated benzotriazoles exhibited anti-helicase activity against selected Flaviviridae viruses. The study provided evidence that these compounds could serve as a basis for developing new antiviral drugs .

Synthetic Organic Chemistry

The compound is also valued for its role in synthetic organic chemistry. Its derivatives can be synthesized through various methods involving reactions with different amines and carboxylic acids under specific conditions. The versatility of the triazole ring allows for modifications that can enhance biological activity or alter chemical properties .

Synthesis Overview

The synthesis typically involves the reaction of 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid with amines using coupling agents like EDC-HCl in solvents such as DMF. This method yields a variety of derivatives with potential applications in pharmaceuticals .

Antibacterial Properties

In addition to its antiviral capabilities, compounds derived from 1-isopropyl-1H-benzo[d][1,2,3]triazole have shown antibacterial activity. These compounds were synthesized and tested against several bacterial strains, revealing promising antibacterial properties that could lead to new treatments for bacterial infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and synthetic differences between 1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Melting Point (°C) Yield (%) Key Functional Group Reactivity Safety Data (GHS)
This compound C₁₀H₁₁N₄ 187.22 Isopropyl (N1), -CN (C5) Not reported Not reported Nitrile hydrolysis, alkylation Not available
1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile C₈H₆N₄ 158.16 Methyl (N1), -CN (C5) Not reported Not reported Nitrile hydrolysis No listed hazards
1H-Benzo[d][1,2,3]triazole-5-carbonitrile (2w) C₇H₄N₄ 144.13 -H (N1), -CN (C5) 210–211 99 Nitrile coupling reactions Not available
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid C₁₀H₁₁N₃O₂ 205.21 Isopropyl (N1), -COOH (C5) Not reported Not reported Carboxylic acid derivatization H319 (eye irritation)
1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile C₁₀H₁₁N₄O 203.22 3-Hydroxypropyl (N1), -CN (C5) Not reported Not reported Hydroxyl-nitrile interactions Not available

Structural and Electronic Differences

  • The absence of an N1 substituent in 2w () likely enhances its reactivity in cross-coupling reactions, as seen in its use for N─N coupling with methoxyamides .
  • Functional Group Reactivity: The cyano group in carbonitrile derivatives enables transformations such as hydrolysis to carboxylic acids (e.g., 2w → 2v in ), whereas the carboxylic acid analog () is primed for amide bond formation.

Preparation Methods

Starting from 1-Isopropyl-1H-benzo[d]triazole-5-carboxylic Acid or Carboxamide Derivatives

One common approach is to start with 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid or its amide derivatives and convert the carboxyl group to the nitrile functionality. Although direct literature on the nitrile preparation is limited, closely related compounds such as 1-isopropyl-1H-benzo[d]triazole-5-carboxamides have been synthesized via amide coupling reactions using carbodiimide coupling agents.

Example Procedure for Amide Formation (Relevant for Intermediate Steps):

  • React 1-isopropyl-1H-benzo[d]triazole-5-carboxylic acid with an amine (e.g., aromatic amine) in the presence of coupling agents such as 1-Hydroxybenzotriazole (HOBt) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) in a polar aprotic solvent like dimethylformamide (DMF) at room temperature for 12 hours.
  • After reaction completion, quench with water, extract with ethyl acetate, wash, dry over sodium sulfate, and concentrate under reduced pressure.
  • Purify the product by silica gel chromatography using petroleum ether and ethyl acetate mixtures.
  • Recrystallize from dichloromethane and pentane to obtain the pure amide derivative with yields around 65% and melting points in the range of 171–173 °C.

This synthesis of amide derivatives is a precedent for functional group transformations leading to nitriles by dehydration or other methods.

Conversion of Aldehyde to Nitrile

Another synthetic route involves the use of 1-isopropyl-1H-benzo[d]triazole-5-carbaldehyde as a key intermediate.

  • The aldehyde functional group at position 5 can be converted to the nitrile group using classical cyanide sources such as hydroxylamine followed by dehydration, or via the formation of oximes and subsequent dehydration.
  • Literature on similar benzo[d]triazole derivatives indicates that the aldehyde (CAS 467235-07-0) is well-characterized and can be prepared or procured as a precursor for further transformation to the nitrile.

Direct Cyanation Methods

Although explicit protocols for direct cyanation of the benzo[d]triazole ring at the 5-position are scarce, modern synthetic organic chemistry offers methods such as:

  • Palladium-catalyzed cyanation of aryl halides (if the corresponding 5-halogenated derivative is available).
  • Sandmeyer-type reactions starting from diazonium salts of amino-substituted precursors.
  • Dehydration of amides or aldoximes to nitriles using reagents like phosphorus oxychloride (POCl3) or sulfur-based dehydrating agents.

These methods require the preparation of suitable intermediates and careful control of reaction conditions to avoid decomposition or side reactions.

Experimental Data Summary Table

Step/Intermediate Reagents/Conditions Yield (%) Notes
1-Isopropyl-1H-benzo[d]triazole-5-carboxylic acid to amide HOBt, EDC-HCl, triethylamine, DMF, RT, 12 h ~65 Purified by silica gel chromatography and recrystallization
1-Isopropyl-1H-benzo[d]triazole-5-carbaldehyde synthesis Literature methods, aldehyde characterized by NMR, MS, UV N/A Serves as precursor for nitrile synthesis
Aldehyde to nitrile conversion Hydroxylamine (to oxime), dehydration agents (e.g., POCl3) Variable Requires optimization; no direct published data

Analytical Characterization

Research Findings and Notes

  • The synthesis of 1-isopropyl-1H-benzo[d]triazole derivatives is well-documented, particularly carboxamide and aldehyde derivatives, which serve as key intermediates.
  • Direct preparation of the nitrile group at the 5-position often involves multi-step synthesis, starting from aldehyde or carboxylic acid precursors.
  • Optimization of reaction conditions such as solvent, temperature, and catalysts is critical for good yields and purity.
  • Purification typically involves extraction, drying, concentration, chromatographic separation, and recrystallization.
  • There is a lack of direct, detailed published protocols specifically for 1-isopropyl-1H-benzo[d]triazole-5-carbonitrile, indicating potential for further research and development in this area.

Q & A

Q. What are the recommended synthetic routes for 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole-forming reactions. For example:

  • Method : React 5-azido-1H-pyrazole-4-carbonitrile with ethynylbenzene in a THF/water (1:1) system under CuSO₄/sodium ascorbate catalysis at 50°C for 16 hours. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in ~90% yield .
  • Key Considerations : Ensure inert conditions to prevent premature azide decomposition. Monitor reaction progress via LC-MS or TLC.

Q. How should researchers characterize this compound spectroscopically?

Use a combination of techniques:

  • ¹H/¹³C NMR : Peaks for the isopropyl group (δ ~1.59 ppm, d, 6H; δ ~56.0 ppm, CH) and triazole/benzo rings (δ ~8.39 ppm, s, aromatic protons; δ ~147.8 ppm, Cq) .
  • IR : Confirm nitrile presence via a sharp peak at ~2234 cm⁻¹ .
  • HRMS : Validate molecular formula (e.g., C₁₅H₁₄N₆, [M]+ calcd 278.1274) .

Q. What safety protocols are critical during handling?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent moisture absorption .
  • Spills : Neutralize with inert absorbents (e.g., Celite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting spectral data for triazole derivatives be resolved?

Discrepancies in NMR or MS data (e.g., shifts due to solvent effects or impurities) require:

  • Control experiments : Repeat synthesis with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to confirm peak assignments .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize reaction yields for triazole-carbonitrile hybrids?

  • Catalyst tuning : Replace CuSO₄ with Cu(I) iodide for faster cycloaddition .
  • Solvent systems : Test DMF or acetonitrile to improve azide solubility .
  • Temperature : Screen 50–80°C to balance kinetics vs. side reactions (e.g., nitrile hydrolysis) .

Q. How does the nitrile group influence stability under acidic/basic conditions?

  • Acidic conditions : Nitriles hydrolyze to amides/carboxylic acids; monitor via IR loss of ~2234 cm⁻¹ .
  • Basic conditions : Use TLC to detect cyanide byproducts under strong bases (e.g., NaOH) .

Methodological Recommendations

  • Contradiction Analysis : Compare HRMS and elemental analysis to resolve purity disputes .
  • Scale-up : Replace flash chromatography with preparative HPLC for >10 g batches .
  • Environmental Stability : Assess adsorption on silica or glass surfaces using microspectroscopic imaging to predict degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile
Reactant of Route 2
1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile

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